Scientific Field: Organic Chemistry
Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in palladium-catalyzed direct arylation. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.
Methods of Application or Experimental Procedures: The reactivity of the C4-H bond in 1,2,3-trifluorobenzene is higher than that of the C5-H bond, allowing for the selective synthesis of 4-aryl1,2,3-trifluorobenzenes in moderate to high yields. In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.
Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C4 position to produce 4-aryl1,2,3-trifluorobenzenes in moderate to high yields.
Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in the regioselective direct C3-arylation of 1,2,4-trifluorobenzene. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.
Methods of Application or Experimental Procedures: The reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts were investigated.
Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C3 position to produce 3-aryl1,2,4-trifluorobenzenes.
Summary of the Application: This research investigates the reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts.
Methods of Application or Experimental Procedures: In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.
1,2,3-Trifluorobenzene is an aromatic organic compound with the chemical formula C6H3F3. It is a colorless liquid at room temperature and is a derivative of benzene with three fluorine atoms substituted at the 1, 2, and 3 positions of the benzene ring [].
1,2,3-Trifluorobenzene is not widely found in nature and is typically synthesized in a laboratory setting. Due to its unique properties, it finds application in various scientific research fields [].
1,2,3-Trifluorobenzene has a hexagonal ring structure characteristic of aromatic compounds. The six carbon atoms in the ring form a delocalized π-electron system, contributing to its aromatic character. Three fluorine atoms are bonded to the carbon atoms at positions 1, 2, and 3 of the ring [].
The presence of fluorine atoms significantly impacts the molecule's properties. Fluorine is the most electronegative element, and the three fluorine atoms draw electron density away from the ring, making it electron-deficient. This electron-withdrawing effect influences the reactivity of the molecule.
Synthesis of 1,2,3-trifluorobenzene can be achieved through various methods:
C6H2F3N2+ + PhOH -> C6H3F3 + N2 + H+ + PhO- (Phenol coupling)
Due to its electron-deficient aromatic ring, 1,2,3-trifluorobenzene can participate in electrophilic aromatic substitution reactions. For example, it can react with strong electrophiles like nitronium ion (NO2+) to form nitro-substituted derivatives.
C6H3F3 + NO2+ -> C6H2F3NO2 + H+
Flammable;Irritant